p-SCN-Bn-HOPO
CAS No.:
Cat. No.: VC16612799
Molecular Formula: C43H45N9O12S
Molecular Weight: 911.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C43H45N9O12S |
---|---|
Molecular Weight | 911.9 g/mol |
IUPAC Name | 1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
Standard InChI | InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
Standard InChI Key | WHWUNEASNJESIC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Introduction
Chemical Identity and Structural Features of p-SCN-Bn-HOPO
Molecular Architecture
p-SCN-Bn-HOPO (-thiocyanatobenzyl-1,2-hydroxypyridinone) is a bifunctional ligand featuring four 1,2-hydroxypyridinone (HOPO) groups attached to a spermine backbone, terminated with an isothiocyanate (-SCN) linker . The HOPO moieties provide eight donor atoms (octadentate coordination), enabling tight binding to ions. The spermine backbone ensures solubility and conformational flexibility, while the isothiocyanate group facilitates covalent attachment to biomolecules like antibodies .
Crystallographic analysis reveals that the ion is fully encapsulated within the HOPO ligand, forming a distorted square antiprismatic geometry . This structural rigidity contributes to the complex’s exceptional stability, with a reported log β value of 43 for .
Comparative Analysis with DFO
The traditional chelator DFO binds via six oxygen atoms (hexadentate), leaving two coordination sites vacant. This incomplete shielding permits transmetalation with endogenous ions (e.g., ) or interaction with bone mineral hydroxyapatite, leading to elevated bone uptake . In contrast, p-SCN-Bn-HOPO’s octadentate coordination saturates ’s coordination sphere, minimizing dissociation in vivo .
Table 1: Key Properties of p-SCN-Bn-HOPO vs. DFO
Property | p-SCN-Bn-HOPO | DFO |
---|---|---|
Denticity | Octadentate | Hexadentate |
Log β () | 43 | 27.3 |
Bone Uptake (%ID/g) | 2.4 | 17.0 |
Radiolabeling Efficiency | >95% | 90–95% |
Synthetic Methodologies and Optimization
Original 9-Step Synthesis
The initial synthesis of p-SCN-Bn-HOPO involved nine linear steps starting from spermine, including repetitive protection/deprotection sequences and multiple HPLC purifications . Key challenges included:
-
Low yields (1.4%) due to side reactions during benzylation and Boc-deprotection .
-
Laborious purification requirements, hindering large-scale production .
Streamlined 4-Step Route
A redesigned pathway (2019) reduced the synthesis to four steps, improving the yield to 14.3% :
-
Alkylation of Spermine: Reaction with 2-(4-tert-butylaminophenyl)ethyl tosylate yielded a benzyl-protected intermediate (42%) .
-
Simultaneous Deprotection: Treatment with in toluene removed benzyl and Boc groups in one step (95% yield) .
-
Thiocarbonate Activation: Reaction with di-2-pyridyl thiocarbonate introduced the -SCN group .
-
Final Purification: Preparative HPLC isolated p-SCN-Bn-HOPO with >98% purity .
Table 2: Synthesis Comparison
Chelation Chemistry and Radiometal Stability
Thermodynamic and Kinetic Stability
p-SCN-Bn-HOPO exhibits a stability constant (log β = 43) that surpasses DFO (log β = 27.3) . Kinetic studies show no detectable release of from the HOPO complex over 168 hours in human serum, whereas DFO conjugates release 15–20% under identical conditions .
In Vivo Performance
In murine models bearing BT474 breast tumors, -HOPO-trastuzumab demonstrated:
-
Tumor Uptake: 25.3 ± 3.1%ID/g at 72 hours, comparable to DFO conjugates .
-
Bone Accumulation: 2.4%ID/g vs. 17.0%ID/g for DFO at 336 hours .
-
Hepatic Clearance: Reduced liver uptake (8.2%ID/g vs. 12.7%ID/g) .
Applications in ImmunoPET Imaging
Antibody Conjugation Strategies
The isothiocyanate group in p-SCN-Bn-HOPO reacts selectively with lysine residues in antibodies (e.g., trastuzumab) under mild conditions (pH 8.5, 2 hours) . Conjugation efficiency exceeds 90%, with a chelator-to-antibody ratio (CAR) of 2–3 .
Future Directions and Challenges
Linker Modifications
The spermine backbone’s length and rigidity can be tuned to modulate pharmacokinetics. Shorter linkers may accelerate renal clearance, reducing hepatic retention .
Expansion to Other Radiometals
Preliminary data suggest p-SCN-Bn-HOPO effectively chelates and , broadening its utility in targeted alpha therapy .
Clinical Validation
Phase I trials are needed to confirm safety and efficacy in humans. Key metrics will include dosimetry, immunogenicity, and tumor detection sensitivity compared to -DFO agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume